molecular formula C6H2Cl2FNO2 B1581561 3,5-Dichloro-4-fluoronitrobenzene CAS No. 3107-19-5

3,5-Dichloro-4-fluoronitrobenzene

Cat. No.: B1581561
CAS No.: 3107-19-5
M. Wt: 209.99 g/mol
InChI Key: VMAATSFMXSMKPG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoronitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2 It is a light yellow to brown powder or crystalline substance

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-fluoronitrobenzene can be synthesized through a multi-step process involving the nitration of 1,3-dichloro-2-fluorobenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of 1,3-dichloro-2-fluoro-5-nitrobenzene may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluoronitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions with electrophiles, such as halogenation or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Reduction: Iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Electrophilic Aromatic Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 1,3-dichloro-2-fluoro-5-aminobenzene.

    Reduction: Formation of 1,3-dichloro-2-fluoro-5-aminobenzene.

    Electrophilic Aromatic Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3,5-Dichloro-4-fluoronitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-fluoro-5-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in nucleophilic substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-5-fluoro-2-nitrobenzene: Similar structure but with the nitro group in a different position.

    1,2-Dichloro-4-fluoro-5-nitrobenzene: Similar structure with different positions of the chlorine and fluorine atoms.

    1,3-Dichloro-5-nitrobenzene: Lacks the fluorine atom but has a similar arrangement of chlorine and nitro groups.

Uniqueness

3,5-Dichloro-4-fluoronitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and fluorine atoms, along with the nitro group, allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,3-dichloro-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAATSFMXSMKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185023
Record name 1,3-Dichloro-2-fluoro-5-nitrobenzene
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Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3107-19-5
Record name 1,3-Dichloro-2-fluoro-5-nitrobenzene
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Record name 1,3-Dichloro-2-fluoro-5-nitrobenzene
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Record name 1,3-Dichloro-2-fluoro-5-nitrobenzene
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Record name 1,3-dichloro-2-fluoro-5-nitrobenzene
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Record name 1,3-Dichloro-2-fluoro-5-nitrobenzene
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Synthesis routes and methods

Procedure details

A mixture of 3,4,5-trichloronitrobenzene (13.55 g, 59 mmol), potassium fluoride (4.65 g, 80 mmol) and dimethylformamide (DMF; 66 ml) is heated at 140° for 15 hours. An additional 2.5 g of potassium fluoride is added and the mixture is stirred an additional 15 hours at 140°. The reaction mixture is poured into water and extracted with ether. The combined organic layers are washed with water and with brine and filtered, and the solvent is removed to give a dark solid, which is purified by column chromatography to give 3,5-dichloro-4-fluoronitrobenzene, a yellow powder.
Quantity
13.55 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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